3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride is a chemical compound with the molecular formula CHClNS and a molecular weight of 247.83 g/mol. This compound is notable for its hydrochloride salt form, which enhances its solubility and stability, making it valuable in various scientific applications. It is primarily utilized in fields such as chemistry, biology, and medicine, particularly in studies involving enzyme inhibition and receptor binding, as well as potential therapeutic effects against certain diseases.
The synthesis of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride typically involves several key steps:
In industrial settings, these synthetic routes are scaled up to optimize yield and purity. Reaction conditions are carefully controlled to ensure high-quality product formation, often employing cold-chain transportation to maintain stability during distribution.
The structural representation of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride can be depicted as follows:
Property | Value |
---|---|
IUPAC Name | 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine; hydrochloride |
InChI | InChI=1S/CHNS.ClH/c1-4-10(5-2)8-11(13)12-7-6-9(3)14-12;/h6-7,10-11H,4-5,8,13H,1-3H;1H |
InChI Key | ZECPHKKXAHLOGR-UHFFFAOYSA-N |
Molecular Formula | CHClNS |
This compound features a thiophene ring substituted with an ethyl group and a pentanamine structure, highlighting its complexity and potential for varied interactions in biological systems.
The chemical behavior of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride includes:
These reactions are significant for developing new materials and compounds with enhanced properties for research applications.
The mechanism of action for 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets:
The physical properties of 3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride include:
Property | Value |
---|---|
Appearance | White solid |
Solubility | Soluble in water |
Stability | Stable under recommended storage conditions |
Chemical properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Density | Not specified |
These properties are essential for understanding how the compound behaves under various conditions during research applications .
3-Ethyl-1-(5-methylthiophen-2-yl)pentan-1-amine hydrochloride has diverse applications in scientific research:
This compound's unique structure and properties make it a valuable asset in ongoing scientific investigations and industrial applications.
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7